molecular formula C8H17BrN3O3+ B14794529 Azido-PEG3-Br

Azido-PEG3-Br

Cat. No.: B14794529
M. Wt: 283.14 g/mol
InChI Key: BZBHLVKWLOILHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azido-PEG3-Br is a compound that features an azide group, a polyethylene glycol (PEG) spacer, and a bromine atom. The PEG spacer increases the solubility of the compound in aqueous media, making it highly versatile for various chemical reactions and applications. The azide group is reactive and can participate in click chemistry, while the bromine atom can be involved in substitution reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG3-Br can be synthesized through a multi-step process involving the introduction of the azide group and the bromine atom into the PEG chain. One common method involves the reaction of PEG with sodium azide to introduce the azide group, followed by the reaction with a brominating agent to introduce the bromine atom. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and may require the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in large reactors with precise temperature and pressure control .

Chemical Reactions Analysis

Types of Reactions

Azido-PEG3-Br undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Reactions: The major products are PEG derivatives with different functional groups replacing the bromine atom.

    Click Chemistry: The major products are triazole-linked compounds.

    Reduction Reactions: The major product is the amine-PEG derivative

Scientific Research Applications

Azido-PEG3-Br has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Azido-PEG3-Br involves its reactive azide and bromine groups. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This reaction is highly specific and efficient, making it useful for bioconjugation and material science applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azido-PEG3-Br is unique due to the presence of the bromine atom, which allows for additional substitution reactions that are not possible with other azido-PEG compounds. This makes it a versatile tool for the synthesis of a wide range of functionalized PEG derivatives .

Properties

Molecular Formula

C8H17BrN3O3+

Molecular Weight

283.14 g/mol

IUPAC Name

2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethylimino-iminoazanium

InChI

InChI=1S/C8H17BrN3O3/c9-1-3-13-5-7-15-8-6-14-4-2-11-12-10/h10H,1-8H2/q+1

InChI Key

BZBHLVKWLOILHE-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCBr)N=[N+]=N

Origin of Product

United States

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